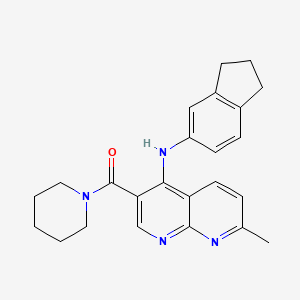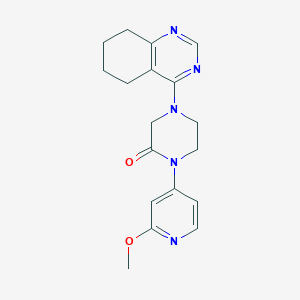
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has shown promising results in scientific research studies.
作用機序
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that this compound acts as a modulator of certain receptors in the brain, such as the nicotinic acetylcholine receptor and the serotonin receptor. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one in lab experiments is its ability to modulate certain receptors in the brain, which can be useful in studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with animal models.
将来の方向性
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one. One area of future research is the development of more potent and selective compounds that can modulate specific receptors in the brain. Another area of future research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further research to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid, 5,6,7,8-tetrahydroquinazolin-4-amine, and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a tool in neuroscience research to study the function of certain receptors in the brain.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-25-16-10-13(6-7-19-16)23-9-8-22(11-17(23)24)18-14-4-2-3-5-15(14)20-12-21-18/h6-7,10,12H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZROFMMYQTRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

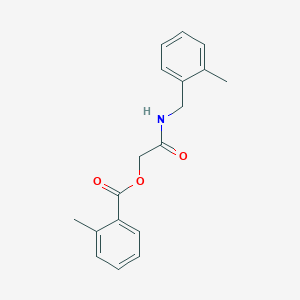

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)
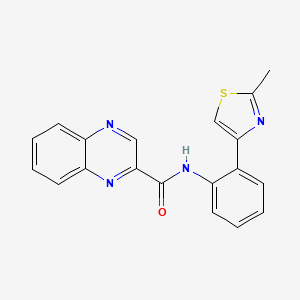
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)
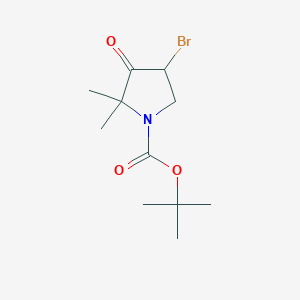

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
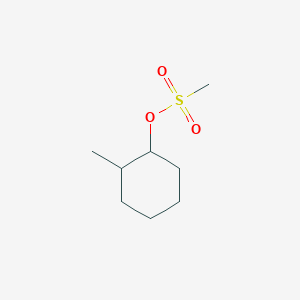
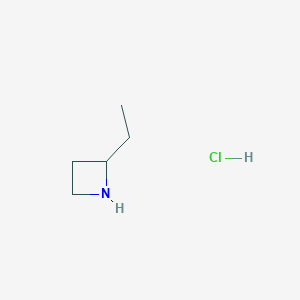
![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)
